2,5-Diphenyl-3-(3-phenylprop-2-en-1-yl)-1H-pyrrole
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Overview
Description
2,5-Diphenyl-3-(3-phenylprop-2-en-1-yl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound features phenyl groups attached at the 2 and 5 positions, and a phenylprop-2-en-1-yl group at the 3 position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-3-(3-phenylprop-2-en-1-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines. For this compound, the starting materials might include 1,4-diphenyl-1,4-butanedione and 3-phenylprop-2-en-1-amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-3-(3-phenylprop-2-en-1-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrroles.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-3-(3-phenylprop-2-en-1-yl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1H-pyrrole: Lacks the phenylprop-2-en-1-yl group, leading to different chemical properties.
3-Phenyl-1H-pyrrole: Lacks the diphenyl groups at the 2 and 5 positions.
2,5-Dimethyl-3-(3-phenylprop-2-en-1-yl)-1H-pyrrole: Substitutes methyl groups for phenyl groups at the 2 and 5 positions.
Properties
CAS No. |
86864-00-8 |
---|---|
Molecular Formula |
C25H21N |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2,5-diphenyl-3-(3-phenylprop-2-enyl)-1H-pyrrole |
InChI |
InChI=1S/C25H21N/c1-4-11-20(12-5-1)13-10-18-23-19-24(21-14-6-2-7-15-21)26-25(23)22-16-8-3-9-17-22/h1-17,19,26H,18H2 |
InChI Key |
XSQVXBQJFCTDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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